1,1,1,3,5,5,5-Heptamethyltrisiloxane (MMTS) is an organosilicon compound belonging to the class of siloxanes. It is a colorless liquid at room temperature []. MMTS is a basic material used in the synthesis of various functional siloxanes, which find applications in diverse fields [].
The key feature of MMTS is its siloxane backbone. It consists of three silicon (Si) atoms connected by alternating oxygen (O) atoms, forming a Si-O-Si-O-Si chain. Each silicon atom is bonded to three methyl (CH3) groups, giving the molecule its "heptamethyl" designation (seven methyl groups) []. This structure results in a relatively large and bulky molecule with interesting properties.
MMTS can be synthesized by the hydrosilylation reaction of methylchlorosilane (CH3SiCl3) with cyclic trimethylsiloxane [(CH3)2SiO]3 [].
(CH3SiCl3) + [(CH3)2SiO]3 → (CH3)3SiOSi(CH3)2OSi(CH3)3 + 3HCl (Eq. 1)
At high temperatures, MMTS can decompose to form various low molecular weight siloxanes and methane gas [].
(CH3)3SiOSi(CH3)2OSi(CH3)3 → (CH3)2SiO + CH4 + other products (Eq. 2)
MMTS can undergo reactions typical of organosilicon compounds, such as hydrosilylation with unsaturated compounds to form functionalized siloxanes [].
MMTS is not directly involved in biological systems and does not have a specific mechanism of action.
1.1,1,3,5,5,5-Heptamethyltrisiloxane (also known as Bis(trimethylsiloxy)methylsilane) is a silicone-based compound with the chemical formula C7H22O2Si3 PubChem: . It finds applications in various scientific research fields due to its unique properties.
One primary application of 1,1,1,3,5,5,5-Heptamethyltrisiloxane lies in organic synthesis as a catalyst for reduction reactions. The Si-H bond in the molecule exhibits mild reducing character due to the low electronegativity of silicon compared to hydrogen Gelest: . This property makes it a safer and more manageable alternative to other stronger reducing agents like aluminum- or boron-based hydrides Gelest: .
Research has explored the use of 1,1,1,3,5,5,5-Heptamethyltrisiloxane in aromatic C-H silylation reactions. In the presence of a platinum complex catalyst, it can introduce a trimethylsilyl group (Si(CH3)3) onto aromatic rings ChemicalBook: . This technique is valuable for organic synthesis as it allows for further functionalization of aromatic molecules.
Scientific research is investigating the potential of 1,1,1,3,5,5,5-Heptamethyltrisiloxane as a building block for novel materials. For instance, studies have explored its use in the synthesis of:
Flammable;Irritant